Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate - 939986-76-2

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Catalog Number: EVT-398646
CAS Number: 939986-76-2
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate” is a chemical compound with diverse applications. Its unique structure enables it to be utilized in various scientific research areas, such as medicinal chemistry, drug discovery, and organic synthesis. The molecular formula of this compound is C14H20ClN3O3 .

Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate” is 313.78 g/mol . The InChI string of the compound is InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.78 g/mol . It has an XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .

Chemical Reactions Analysis
  • Suzuki Coupling: The chlorine atom on the pyrimidine ring could be substituted with a variety of aryl or heteroaryl boronic acids using Suzuki coupling conditions. This reaction, widely used in organic synthesis, would allow for the introduction of various substituents onto the pyrimidine ring, expanding its structural diversity. []
  • Buchwald-Hartwig Coupling: The chlorine atom could also be replaced with various amines using Buchwald-Hartwig coupling conditions. This reaction provides an alternative route to modify the pyrimidine ring and introduce various nitrogen-containing substituents. []
  • Compound Description: This compound was the primary focus of a study involving its synthesis, characterization, and computational analysis using Density Functional Theory (DFT) []. The research aimed to understand its molecular structure and properties.
  • Compound Description: This compound is a central component of a patent discussing its synthesis and the synthesis of its pharmaceutically acceptable salts. The patent also discloses novel intermediate compounds emerging during this process [].
  • Compound Description: This specific compound is formed during the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine. Its structure, particularly the dihedral angle between the pyrazole and piperidine rings, was characterized [].
  • Compound Description: This compound serves as a vital intermediate in synthesizing biologically active compounds like the anticancer drug crizotinib. Its synthesis was achieved using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, and its structure was confirmed through MS and 1H NMR spectroscopy [].
  • Compound Description: This compound is an intermediate in the synthesis of novel antiarteriosclerotic drugs [].
  • Compound Description: The conformational analysis of this molecule, which exhibits a folded conformation with an intramolecular hydrogen bond, was the subject of a crystallographic study [].
  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction techniques at 173 K [].
  • Compound Description: The crystal structure of this compound, including details about its conformation and intermolecular interactions, was elucidated using X-ray diffraction analysis [].
  • Compound Description: This compound's crystal structure, characterized by a chair conformation of the piperazine ring and intermolecular hydrogen bonds, was investigated [].
  • Compound Description: This compound was synthesized and thoroughly characterized using various spectroscopic techniques, including single-crystal X-ray diffraction. Additionally, its antibacterial and anthelmintic properties were evaluated [].
  • Compound Description: This compound acts as a critical intermediate in synthesizing biologically active benziimidazole compounds. It was synthesized through an amination reaction and characterized by ESI-MS, 1H NMR, and elemental analysis [].
  • Compound Description: The crystal structure of this compound, revealing a chair conformation of the piperazine ring, was determined using X-ray crystallography [].
  • Compound Description: This compound was synthesized through a reduction reaction using tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate as the starting material. The synthesis was designed to be cost-effective and efficient, with mild reaction conditions [].
  • Compound Description: This compound serves as a key intermediate in synthesizing PROTAC molecule PRO1, which targets mTOR [, ].
  • Compound Description: This compound was the end product of an efficient eight-step synthesis, with its structure confirmed through various spectroscopic methods. This synthetic route highlights the compound's potential as a valuable building block or target in organic chemistry [].
  • Compound Description: A series of Schiff base compounds, including those with the specified substituents, were synthesized and characterized using spectroscopic techniques like FTIR and NMR. These compounds were derived from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which itself was synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. X-ray crystallography was employed to determine the crystal and molecular structure of one of the derivatives, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate [].
  • Compound Description: GW542573X stands out as a selective activator of the SK1 subtype of small-conductance Ca2+-activated K+ (SK, KCa2) channels. Its distinct mechanism of action and selectivity distinguish it from previously known SK channel modulators. This compound operates by directly opening hSK1 channels, unlike other modulators that exert their effects through the intracellular calmodulin binding domain. A single amino acid, Ser293 in hSK1, was identified as crucial for GW542573X's unique activity and selectivity [].
  • Compound Description: This compound and its pharmaceutically acceptable salts, hydrates, and solvates are described in patents focusing on their synthesis and potential therapeutic applications [, , ]. The patents emphasize the compound's ability to inhibit p38 MAP kinase enzymatic activity, making it a potential candidate for treating autoimmune diseases, inflammatory disorders, or cell proliferative diseases.
  • Compound Description: BMS-927711 is a potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. It has shown promise in clinical trials for treating acute migraine headaches due to its favorable pharmacokinetic and pharmacodynamic properties [].
  • Compound Description: This compound serves as a crucial intermediate in synthesizing small-molecule anticancer drugs targeting the PI3K/AKT/mTOR pathway. This pathway is often dysregulated in cancer, making it a desirable target for therapeutic intervention [].
  • Compound Description: This compound represents a novel yellow pyrazolyl azo pigment utilized in imaging technologies. Its crystal structure was solved and refined to understand its structural properties and how they relate to its applications in imaging [].
  • Compound Description: This compound was synthesized through a regio-selective retrograde aldol reaction. The starting material was tert-butyl(+)-(1S,4S,5S,6R,9S,4'S)-6-benzyloxy-9-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-3-oxo-2-oxatricyclo[3.3.1.02,4]nonane-5-carboxylate, and the reaction proceeded with a 96% yield [].
  • Compound Description: The provided information focuses on the synthesis of this compound, particularly emphasizing the use of novel starting materials and highlighting its potential applications in pharmaceutical development [].
  • Compound Description: The crystal structure of this compound was solved and refined to elucidate its three-dimensional structure and conformation. The study aimed to gain insights into its structural features and their potential impact on its chemical properties [, ].
  • Compound Description: Among a series of synthesized 1,8-naphthyridine-3-carboxylic acid derivatives, compound 10q demonstrated the most potent antimycobacterial activity. Notably, it exhibited superior efficacy against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains (MDR-TB), compared to the standard drug isoniazid. Its potent activity makes it a promising lead for developing novel anti-tuberculosis therapies [].
  • Compound Description: This compound and its enantiomer are recognized as chiral glycine derivatives with significant applications in asymmetric synthesis, particularly in synthesizing enantiomerically pure α-amino acids [].
  • Compound Description: This compound represents a specific chemical entity with potential pharmaceutical applications. The limited information suggests it might possess biological activity or serve as an intermediate in drug synthesis [].
  • Compound Description: This compound was synthesized by modifying the synthesis of (R)-N-(5-(2-methoxy-2-phenylacetyl)-1, 4, 5, 6-tetrahydropyrrolo[3, 4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl) benzamide [].
  • Compound Description: These compounds are structurally similar thiazole derivatives that have been characterized by X-ray crystallography [, ].
  • Compound Description: This compound is a thiazole derivative that has been structurally characterized. It is a building block for the synthesis of more complex molecules [].

32. 5-Acetyl-2-amino-6-methyl-4-(1-naphthyl)-4H-pyran-3-carbonitrile []33. Methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate []34. Tert-butyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate []

  • Compound Description: These three compounds, synthesized and structurally investigated using X-ray crystallography, are part of a study focusing on their structural features and how they influence their molecular packing and intermolecular interactions in the solid state [].
  • Compound Description: This compound serves as a starting material in a synthetic route aimed at producing naturally occurring phthalide lignans, specifically taiwanin C and justicidin E. The synthesis involves an electrocyclic reaction to create substituted naphthalene derivatives, which are then further modified to achieve the target lignans [].
  • Compound Description: This compound serves as a key building block in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which are important heterocyclic compounds with potential biological activities. The synthesis involves protecting the amino group using various protecting groups, followed by a cyclization step to generate the desired pyrrolopyrimidine scaffold [].
  • Compound Description: A series of these derivatives were synthesized and evaluated for their antibacterial activity. The synthesis involved an O-alkylation reaction using 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine and various aryl alcohols [].
  • Compound Description: This chiral oxazolidine derivative is a key intermediate in the synthesis of biotin, a water-soluble vitamin essential for various metabolic processes, including fatty acid synthesis and gluconeogenesis. Its synthesis involves six steps starting from L-cystine, highlighting its significance in organic chemistry and biochemistry [].
  • Compound Description: Bbdmoic and its enantiomer are versatile chiral auxiliaries used in asymmetric synthesis. These compounds have proven effective in various enantioselective transformations, including alkylations, aldol reactions, and Michael additions, leading to the formation of enantiomerically enriched products [].
  • Compound Description: These two compounds are diastereomers that differ in the configuration of the hydroxyl group relative to the isobutyl group on the piperidine ring. Their structures and relative configurations were determined using X-ray crystallography. Both compounds exhibit strong O-H···O=C hydrogen bonds in their crystal structures, leading to the formation of infinite chains [].
  • Compound Description: These compounds represent a hybrid structure incorporating chromone, xanthine, and sterically hindered phenol fragments. These compounds were synthesized and characterized, and their cytotoxic and antioxidant activities were also evaluated [].

Properties

CAS Number

939986-76-2

Product Name

Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-10(5-7-19)18-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3,(H,16,17,18)

InChI Key

XLZGMUJBIFJFDO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.